N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide CAS number 57682-11-8
N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide CAS number 57682-11-8
This technical guide is structured as an advanced monograph for researchers utilizing N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 57682-11-8). It moves beyond basic catalog data to explore synthetic utility, reaction kinetics, and handling protocols required for high-integrity drug discovery and materials science applications.
A Bifunctional Electrophile for Aryloxypropanolamine Scaffolds
CAS Number: 57682-11-8 Molecular Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol IUPAC Name: N-(2-(oxiran-2-ylmethoxy)phenyl)acetamide[1]
Executive Technical Summary
N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide (hereafter 2-OPA ) is a specialized ortho-substituted aryl glycidyl ether. Unlike its para-substituted isomer (a known impurity in Atenolol synthesis), the ortho orientation of the acetamide and glycidyl ether moieties in 2-OPA creates a unique steric and electronic environment.
Core Utility:
-
Pharmaceutical Intermediate: Serves as a "masked" aryloxypropanolamine precursor. The epoxide ring is highly susceptible to nucleophilic attack by amines, facilitating the synthesis of
-adrenergic receptor antagonists (beta-blockers) and sodium channel blockers. -
Supramolecular Chemistry: The ortho-acetamide group acts as an intramolecular hydrogen bond donor to the epoxide oxygen, potentially accelerating ring-opening reactions compared to para isomers (Neighboring Group Participation).
-
Materials Science: Used as a functional monomer in epoxy resin formulations where the acetamide group introduces hydrogen bonding sites, improving adhesion and thermal stability.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]
The following data aggregates predicted and experimental values. Researchers should validate specific batches via H-NMR.
| Property | Value / Characteristic | Note |
| Appearance | White to Off-white Crystalline Solid | Hygroscopic; store under inert gas. |
| Predicted Boiling Point | ~383.8°C (at 760 mmHg) | Decomposes before boiling at atm pressure. |
| Density | 1.242 g/cm³ | Predicted.[2] |
| Solubility | DMSO, DMF, Methanol, Chloroform | Poor solubility in water and hexanes. |
| Reactive Moiety | 1,2-Epoxide (Oxirane) | Electrophilic center for |
| Stability | Moisture Sensitive | Epoxide hydrolysis occurs in acidic aqueous media. |
Synthesis & Production Logic
The synthesis of 2-OPA relies on the O-alkylation of 2-acetamidophenol with epichlorohydrin. While simple in theory, the presence of the amide nitrogen requires strict pH control to prevent competitive N-alkylation.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the selective O-alkylation pathway versus the competitive N-alkylation side reaction.
Figure 1: Selective O-alkylation pathway. The use of a weak base (K2CO3) and aprotic solvent favors the phenoxide oxygen over the amide nitrogen.
Validated Synthetic Protocol
Objective: Synthesis of 2-OPA with >95% purity.
Reagents:
-
2-Acetamidophenol (1.0 eq)
-
Epichlorohydrin (5.0 eq) - Acts as reagent and co-solvent
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Acetone (Reagent Grade) or Acetonitrile
Step-by-Step Methodology:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-acetamidophenol in Acetone (0.5 M concentration).
-
Activation: Add anhydrous
. Stir at room temperature for 30 minutes to generate the phenoxide in situ. Note: The solution may darken slightly. -
Addition: Add Epichlorohydrin dropwise over 20 minutes.
-
Reaction: Heat the mixture to reflux (
) for 8–12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting phenol ( ) should disappear, replaced by the less polar product ( ). -
Workup:
-
Cool to room temperature.[3]
-
Filter off the inorganic salts (
). -
Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin. Caution: Epichlorohydrin is toxic; use a high-efficiency cold trap.
-
-
Purification: The crude residue is often an oil that crystallizes upon standing. Recrystallize from minimal hot Ethanol or Isopropanol. Alternatively, purify via silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Divergent Reactivity & Applications[10]
2-OPA is a "switchable" intermediate. Its reactivity is dictated by the epoxide ring opening, which can be driven by various nucleophiles.
Pathway A: Aminolysis (Beta-Blocker Synthesis)
The most common application is the reaction with secondary amines (e.g., isopropylamine, tert-butylamine) to form the aryloxypropanolamine core, the pharmacophore for beta-blockers.
-
Reaction Condition: Reflux in Methanol or Ethanol.
-
Catalyst: Often uncatalyzed, or catalyzed by Lithium Perchlorate (
) for faster kinetics. -
Ortho-Effect: The ortho-acetamide group can stabilize the transition state via H-bonding, often making 2-OPA more reactive than its para counterparts.
Pathway B: Cyclization (Benzoxazine Precursors)
Under acidic conditions or high thermal stress, the opened ring can undergo intramolecular cyclization with the acetamide nitrogen (after hydrolysis or tautomerization), leading to 1,4-benzoxazine derivatives, which are valuable in heterocyclic chemistry.
Experimental Workflow: Epoxide Ring Opening
The following DOT diagram details the decision tree for processing 2-OPA into active pharmaceutical ingredients (APIs).
Figure 2: Functionalization pathways. The aryloxypropanolamine route (Green) is the primary pharmaceutical application.
Quality Control & Analytical Standards
To ensure the integrity of 2-OPA prior to use in complex synthesis, the following analytical markers must be verified.
H-NMR Diagnostic Peaks (CDCl₃, 400 MHz)
-
Epoxide Ring: Distinct multiplets at
2.7–2.9 ppm (1H) and 3.3–3.4 ppm (1H) for the methylene protons of the oxirane ring. The methine proton appears around 3.4–3.5 ppm . -
Ether Linkage: A doublet or multiplet at
4.0–4.3 ppm ( ). -
Aromatic Region: Four protons in the
6.8–8.3 ppm range. The proton ortho to the acetamide is significantly deshielded ( ppm) due to the anisotropic effect of the carbonyl group. -
Acetamide Methyl: A sharp singlet at
2.1–2.2 ppm .
Impurity Profile
-
Hydrolyzed Diol: Check for disappearance of epoxide peaks and appearance of broad -OH signals if the sample has been exposed to moisture.
-
Dimerization: High molecular weight impurities visible in LC-MS indicate oligomerization of the epoxide.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Epoxides are Alkylating Agents: 2-OPA possesses a reactive epoxide ring, classifying it as a potential mutagen and skin sensitizer .
-
Acetamide Derivative: While the acetamide moiety is generally less toxic, the combined molecule should be treated as a Category 2 Carcinogen suspect until proven otherwise.
Mandatory PPE:
-
Nitrile gloves (Double gloving recommended).
-
P2/N95 Particulate Respirator or Fume Hood operations.
-
Safety Goggles.
Spill Protocol: Neutralize spills with a solution of 5% Sodium Bisulfite or Ethanolamine to ring-open and deactivate the epoxide before disposal.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Epoxide Ring Opening)
-
Royal Society of Chemistry (2012). Synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles (Demonstrates reactivity of acetamide-ether derivatives). Retrieved from [Link]
- Google Patents (2011). Improved method for synthesis of beta-blocker (Details the use of oxiran-2-ylmethoxy intermediates).
-
- Related Impurity Profiling (Para-Isomer Context)
